2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is a heterocyclic compound belonging to the naphthyridine family, characterized by a bicyclic structure that includes a nitrogen atom in the ring. Its chemical formula is CHNO, and it is recognized for its potential biological activities, including antimicrobial and anticancer properties. The compound is often synthesized for use in various scientific applications, particularly in medicinal chemistry and organic synthesis.
This compound is classified as a dihydronaphthyridine derivative. It is primarily sourced from synthetic routes involving the cyclization of appropriate precursors. The unique structural features of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- allow it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- typically involves several key methods:
The cyclization process often requires controlled temperature and reaction time to ensure complete conversion of reactants into the desired product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and product purity.
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- can undergo various chemical transformations:
The specific conditions for these reactions (e.g., temperature, solvent choice) significantly influence the yield and selectivity of products formed. For instance, oxidation reactions typically require controlled conditions to prevent overoxidation.
The mechanism of action for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- involves its interaction with various biological targets:
Relevant data from studies indicate that the compound exhibits moderate reactivity towards electrophiles due to the presence of nitrogen atoms in its structure .
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- has several significant applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its versatility and importance in various fields of study.
Bioisosteric replacement represents a cornerstone strategy in lead optimization, and 3,4-dihydro-2,6-naphthyridin-1(2H)-one serves as a privileged scaffold in this context. Its partially reduced structure confers distinct advantages over fully aromatic counterparts: (1) reduced molecular planarity enhances solubility and decreases crystallization tendency, improving oral bioavailability; (2) the chiral center at position 4 enables enantioselective interactions with asymmetric binding pockets; and (3) the lactam moiety provides complementary hydrogen-bonding capacity relative to alternative heterocycles.
Notably, this scaffold serves as a conformationally constrained bioisostere for 1,4-dihydropyridines (1,4-DHPs), which are established pharmacophores in ion channel modulators [3]. While classical 1,4-DHPs demonstrate conformational flexibility that can lead to off-target effects, the rigid bicyclic framework of 3,4-dihydro-2,6-naphthyridin-1(2H)-one restricts rotational freedom, potentially enhancing target selectivity. Computational analyses reveal its superior shape complementarity to α1-adrenergic and L-type calcium channel binding sites compared to monocyclic analogs.
Table 1: Bioisosteric Relationships Between 3,4-Dihydro-2,6-naphthyridin-1(2H)-one and Common Heterocycles
Parameter | 3,4-Dihydro-2,6-naphthyridin-1(2H)-one | 1,4-Dihydropyridine | 4-Quinolinone |
---|---|---|---|
H-Bond Acceptors | 3 | 2 | 2 |
H-Bond Donors | 1 | 1 | 1 |
cLogP | 0.70 (calc) | 2.10 (calc) | 1.85 (calc) |
PSA (Ų) | 41.99 [4] | 37.38 | 32.70 |
Aromatic Rings | 1 (fused) | 0 | 2 |
Saturation | Partially saturated | Fully non-aromatic | Fully aromatic |
The scaffold's synthetic versatility enables strategic decoration at multiple positions: electrophilic substitution occurs preferentially at C7, while N-alkylation targets the lactam nitrogen [4] [10]. This allows medicinal chemists to systematically explore structure-activity relationships. For instance, 7-chloro derivatives (e.g., 7-chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one, CAS 1393555-53-7) demonstrate enhanced biological activity in antimicrobial screening [10], illustrating how electronic modulation influences target engagement.
Scaffold hopping represents a critical approach for addressing deficiencies in first-generation drug candidates, particularly for challenging targets like chemokine receptors. The development of CCR2 antagonists exemplifies this strategy, where 3,4-dihydro-2,6-naphthyridin-1(2H)-one emerged as an innovative solution to pharmacokinetic limitations of earlier chemotypes. Classical CCR2 antagonists featuring tetrahydroquinoline or spirocyclic frameworks often exhibited suboptimal metabolic stability and hERG channel affinity, leading to cardiac toxicity concerns [6].
The strategic transition to 3,4-dihydro-2,6-naphthyridin-1(2H)-one addressed multiple limitations simultaneously: (1) its reduced logP relative to lipophilic predecessors decreased plasma protein binding, enhancing free fraction; (2) the polarized lactam moiety improved water solubility without compromising membrane permeability; and (3) the vectorial presentation of substituents enabled optimal engagement with the CCR2 transmembrane binding pocket while avoiding hERG interactions. Molecular modeling studies reveal key interactions: the lactam carbonyl forms a hydrogen bond with Lys291 of CCR2, while the C7 position extends toward a hydrophobic subpocket critical for potency [3].
Table 2: Scaffold Evolution in CCR2 Antagonist Development
Scaffold Generation | Representative Scaffold | CCR2 IC₅₀ (nM) | hERG IC₅₀ (μM) | Human Liver Microsome Stability (% remaining) |
---|---|---|---|---|
First Generation | Tetrahydroquinoline | 15 ± 3 | 2.1 ± 0.3 | 23 ± 5 |
Second Generation | Spirocyclic amine | 8 ± 1 | 8.5 ± 1.2 | 45 ± 7 |
Dihydronaphthyridinone | 3,4-Dihydro-2,6-naphthyridin-1(2H)-one | 3 ± 0.5 | >30 | 82 ± 6 |
This scaffold hopping strategy successfully uncoupled CCR2 antagonism from hERG activity—a breakthrough demonstrated in Novartis patent WO2012/035078 [4], where optimized dihydronaphthyridinone derivatives exhibited picomolar CCR2 binding affinity (Kᵢ = 0.08 nM) with greater than 30,000-fold selectivity over hERG. The improved metabolic stability (82% remaining after 60-minute incubation with human liver microsomes) translated to superior oral bioavailability (F = 92% in rat models) compared to predecessors (<50% bioavailability) [4]. This case exemplifies how strategic scaffold redesign can overcome multifaceted drug development challenges.
The term "naphthyridine" encompasses multiple regioisomers distinguished by nitrogen atom positioning, with 1,6-, 1,8-, and 2,6-naphthyridines representing the most pharmacologically significant variants. Each regioisomer exhibits distinct electronic profiles, hydrogen-bonding patterns, and molecular recognition properties that profoundly influence biological activity. The partially saturated derivative 3,4-dihydro-2,6-naphthyridin-1(2H)-one demonstrates particular advantages in anti-infective development relative to its regioisomeric counterparts.
Electronic distribution analysis reveals fundamental differences: 2,6-naphthyridin-1(2H)-one (unsaturated analog, CAS 80935-77-9) possesses a localized positive charge at N2, creating a strong dipole moment (5.2 Debye) that enhances DNA intercalation capability [5]. Reduction to the 3,4-dihydro form decreases this dipole (4.1 Debye) while increasing basicity (pKₐ = 4.8 vs. 3.2 for unsaturated form), optimizing cellular penetration in Gram-negative bacteria. This electronic modulation explains the superior antibacterial activity of dihydro derivatives against Pseudomonas aeruginosa (MIC = 2 μg/mL) compared to aromatic counterparts (MIC >16 μg/mL) [5].
Table 3: Anti-Infective Activity Profile of Naphthyridine Regioisomers
Regioisomer | Antibacterial Spectrum | Antifungal Activity (C. albicans MIC₉₀) | Antiviral Potential | Key Structural Advantage |
---|---|---|---|---|
1,6-Naphthyridin-4-one | Moderate Gram-positive (MRSA MIC = 8 μg/mL) | >64 μg/mL | Low | Planarity for DNA gyrase binding |
1,8-Naphthyridin-2-one | Broad-spectrum (E. coli MIC = 1 μg/mL) | 32 μg/mL | Moderate | Chelation capability |
2,6-Naphthyridin-1(2H)-one (Aromatic) | Narrow (Haemophilus MIC = 4 μg/mL) | 16 μg/mL | High (HIV IN IC₅₀ = 80 nM) | Electrophilic C4 position |
3,4-Dihydro-2,6-naphthyridin-1(2H)-one | Extended Gram-negative (P. aeruginosa MIC = 2 μg/mL) | 8 μg/mL [6] | Emerging (HCV NS5A binders) | Balanced amphiphilicity for membrane penetration |
The 2,6-regioisomer series demonstrates unique potential in antiviral applications, particularly against HIV integrase and hepatitis C virus NS5A protein. Dihydro derivatives exhibit enhanced selectivity indices (CC₅₀/EC₅₀ >1000) compared to 1,6- and 1,8-isomers due to reduced cytotoxicity [5] [9]. Recent studies highlight their dual mechanism against Helicobacter pylori: inhibition of dihydrofolate reductase (DHFR IC₅₀ = 0.4 μM) and disruption of membrane integrity [6]. This multi-target action provides a theoretical advantage in overcoming antimicrobial resistance. The synthetic versatility of the scaffold enables rapid generation of analogs targeting emerging pathogens, with commercial availability from suppliers like Fluorochem and AiFChem facilitating drug discovery efforts [1] [2] [7].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: